molecular formula C21H24ClN3O7S B1674723 Lenampicillin hydrochloride CAS No. 80734-02-7

Lenampicillin hydrochloride

Katalognummer: B1674723
CAS-Nummer: 80734-02-7
Molekulargewicht: 497.9 g/mol
InChI-Schlüssel: FXXSETTYJSGMCR-GLCLSGQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Varacillin involves the extraction of humic acid from soil, peat, or lignite. This process includes autoclaving and other purification steps to remove harmful microbial agents such as bacteria, parasites, and viruses .

Industrial Production Methods: Industrial production of Varacillin follows stringent protocols to maintain its purity and efficacy. The process involves large-scale extraction and purification of humic acid, followed by quality control measures to ensure the final product meets the required standards for human consumption .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Varacillin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell für seine antiviralen Eigenschaften und seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Varacillin verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, z. B. bei bestimmten pH-Werten und Temperaturen, um die gewünschten Ergebnisse zu gewährleisten.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus den Reaktionen von Varacillin hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab. Diese Produkte sind oft Zwischenprodukte, die zur antiviralen Aktivität der Verbindung beitragen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Lenampicillin hydrochloride functions by inhibiting bacterial penicillin-binding proteins, particularly transpeptidase, which is crucial for bacterial cell wall synthesis. This mechanism renders it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Table 1: Pharmacological Targets and Conditions Treated

Primary Target Conditions Potency
Penicillin-binding proteinsRespiratory tract infections, urinary tract infections, skin and soft tissue infections, surgical infectionsHigh

2.1. Efficacy in Otorhinolaryngology

A significant body of clinical research has focused on the use of lenampicillin in otorhinolaryngological infections. A study involving 37 patients with various infections reported an overall efficacy rate of 73%. The specific conditions treated included chronic sinusitis, acute tonsillitis, and skin abscesses.

Table 2: Clinical Outcomes in Otorhinolaryngological Infections

Condition Number of Cases Efficacy Rate
Chronic sinusitis267%
Acute tonsillitis989%
Skin abscess1100%
Overall3773%

2.2. Treatment of Skin and Soft Tissue Infections

Lenampicillin has also been evaluated for its effectiveness in treating skin and soft tissue infections. A clinical evaluation indicated that lenampicillin was effective against various pathogens, including Staphylococcus aureus, which is commonly implicated in such infections.

Comparative Studies with Other Antibiotics

Research comparing lenampicillin to other beta-lactam antibiotics, such as ampicillin and amoxicillin, has shown that lenampicillin provides improved oral bioavailability and reduced gastrointestinal side effects.

Table 3: Comparative Efficacy of Lenampicillin vs. Other Antibiotics

Antibiotic Efficacy Rate Oral Bioavailability Side Effects
Lenampicillin73%HigherFewer gastrointestinal
AmpicillinVariableModerateMore gastrointestinal
AmoxicillinVariableHighModerate

4.1. Case Study on Chronic Sinusitis

A clinical trial involved patients with chronic sinusitis treated with this compound. Out of the total participants, a significant number showed marked improvement within three days of treatment initiation.

"The principal symptoms disappeared with marked improvement in signs observed within three days after the onset of treatment."

4.2. Case Study on Acute Tonsillitis

In a separate study focusing on acute tonsillitis, lenampicillin was administered to patients who had not responded to previous treatments. The results indicated a high success rate, with most patients reporting symptom resolution within six days.

Wirkmechanismus

Varacillin is unique compared to other similar compounds due to its high purity and the specific extraction process used to obtain it. Similar compounds include other humic acid derivatives, such as fulvic acid and humin. Varacillin stands out due to its extensive clinical data and patents for its use against various viruses .

Vergleich Mit ähnlichen Verbindungen

Varacillin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Reinheit und des spezifischen Extraktionsverfahrens, das zu seiner Gewinnung verwendet wird. Zu ähnlichen Verbindungen gehören andere Huminsäurederivate wie Fulvinsäure und Humin. Varacillin zeichnet sich durch seine umfangreichen klinischen Daten und Patente für seine Verwendung gegen verschiedene Viren aus .

Liste ähnlicher Verbindungen:

  • Fulvinsäure
  • Humin
  • Leonardite-basierte Huminsäure

Die Einzigartigkeit von Varacillin liegt in seiner hohen Reinheit, seinem spezifischen Extraktionsverfahren und seiner nachgewiesenen Wirksamkeit gegen eine Reihe von Viren, was es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in praktischen Anwendungen macht .

Biologische Aktivität

Lenampicillin hydrochloride, also known as KBT-1585, is an orally active prodrug of ampicillin, classified under beta-lactam antibiotics. This compound exhibits significant antibacterial activity, particularly against a range of gram-positive and gram-negative bacteria. Its biological activity is primarily attributed to its metabolism into ampicillin, which exerts its effects by inhibiting bacterial cell wall synthesis.

Lenampicillin functions as a prodrug, meaning it is metabolized in the body to release the active drug, ampicillin. The primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. By binding to these proteins, lenampicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

The pharmacokinetic profile of lenampicillin shows improved absorption compared to ampicillin. Studies indicate that lenampicillin undergoes rapid hydrolysis in the gastrointestinal tract, converting to ampicillin effectively. The absorption rates are reported to be satisfactory, with urinary excretion of metabolites accounting for approximately 93% in humans, 74% in dogs, and 55% in rats .

Table 1: Pharmacokinetic Data of this compound

SpeciesUrinary Excretion (%)Absorption Rate
Humans93High
Dogs74Moderate
Rats55Moderate

Clinical Efficacy

Clinical studies have demonstrated that lenampicillin is effective against various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections caused by susceptible bacteria. The efficacy is comparable to that of ampicillin but with a better safety profile due to reduced side effects associated with its prodrug formulation .

Case Study: Efficacy Against Respiratory Infections

A clinical trial involving patients with bacterial respiratory infections showed that lenampicillin significantly reduced symptoms and bacterial load within a week of treatment. Patients reported improved outcomes with fewer gastrointestinal side effects compared to traditional ampicillin therapy .

Safety Profile

Lenampicillin has been evaluated for its safety in both animal models and clinical settings. Toxicological studies indicate that typical adverse effects include sedation and respiratory suppression at high doses in animal models . However, these effects were not observed at therapeutic doses in humans.

Table 2: Observed Toxic Effects in Animal Studies

SpeciesDose (mg/kg)Observed Effects
Mice1000Sedation, piloerection
Rats1000Clonic convulsions, hypothermia
DogsNot specifiedNo significant adverse effects noted

Eigenschaften

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXSETTYJSGMCR-GLCLSGQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057835
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80734-02-7
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80734-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenampicillin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenampicillin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENAMPICILLIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenampicillin hydrochloride
Reactant of Route 2
Reactant of Route 2
Lenampicillin hydrochloride
Reactant of Route 3
Lenampicillin hydrochloride
Reactant of Route 4
Reactant of Route 4
Lenampicillin hydrochloride
Reactant of Route 5
Lenampicillin hydrochloride
Reactant of Route 6
Lenampicillin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.